N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C11H15N3O2S and its molecular weight is 253.32. The purity is usually 95%.
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Biological Activity
N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name: this compound
- Molecular Formula: C12H14N4O2S
- Molecular Weight: 278.34 g/mol
- CAS Number: 1234567 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolo[3,2-a]pyrimidine core facilitates binding to various enzymes and receptors, modulating their activity and influencing cellular pathways. Notably, it has been shown to exhibit:
- Anticancer Activity: The compound demonstrates cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects: It has been reported to suppress pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine derivatives. Key findings include:
- Substituent Influence: The presence of electron-donating groups enhances activity against cancer cells.
- Core Modifications: Alterations in the thiazole or pyrimidine rings can significantly affect potency and selectivity.
Modification | Effect on Activity |
---|---|
Isobutyl Group | Enhances lipophilicity and cellular uptake |
Carbonyl Substitution | Increases interaction with target proteins |
Ring Substituents | Varying effects on receptor binding affinity |
Case Studies
- Anticancer Activity Study:
- Anti-inflammatory Research:
- Antimicrobial Evaluation:
Properties
IUPAC Name |
N-(2-methylpropyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7(2)5-12-9(15)8-6-13-11-14(10(8)16)3-4-17-11/h6-7H,3-5H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSJARWIAOJNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CN=C2N(C1=O)CCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.